![molecular formula C21H29N5O2 B6473848 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640969-84-0](/img/structure/B6473848.png)
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.23212518 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound “4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a complex molecule that likely interacts with multiple targetsIt’s worth noting that compounds containing a piperazine ring are found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the piperazine moiety in the compound could interact with a wide range of targets.
Mode of Action
The presence of a piperazine ring in the structure suggests that it might modulate the pharmacokinetic properties of the drug substance . The interaction of the compound with its targets could lead to changes in the biological activity of the targets, thereby exerting its effects.
Biochemical Pathways
Given the broad range of biological activities associated with compounds containing a piperazine ring , it is likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The presence of a piperazine ring in the structure suggests that it might positively modulate the pharmacokinetic properties of the drug substance .
Result of Action
Given the broad range of biological activities associated with compounds containing a piperazine ring , it is likely that this compound could have diverse molecular and cellular effects.
生物活性
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring linked to a pyrimidine structure, which is further substituted with a piperazine and a methoxyphenyl group. Its molecular formula is C23H30N6O, with a molecular weight of approximately 406.53 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by the introduction of the morpholine and piperazine moieties. The methoxyphenyl group is added via nucleophilic substitution reactions. Optimization of reaction conditions is crucial to enhance yield and purity.
Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets:
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells, suggesting potential use as anti-inflammatory agents .
- Receptor Binding : The compound has demonstrated affinity for specific receptors involved in neurological and cardiovascular disorders, indicating its potential as a therapeutic agent in these areas.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Anti-inflammatory Effects : A recent study synthesized derivatives based on morpholinopyrimidine structures, which showed reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells, highlighting their potential in treating inflammation-related conditions .
- Cytotoxicity : Research involving similar compounds revealed cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine and phenyl groups can enhance anticancer properties .
- Clinical Trials : A morpholinopyrimidine-based candidate drug (STA5326) is currently undergoing phase 2 clinical trials for rheumatoid arthritis and Crohn's disease, showcasing the therapeutic promise of this class of compounds .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
STA5326 | Morpholinopyrimidine derivative | Anti-inflammatory |
Compound V4 | Methoxy-substituted derivative | iNOS/COX-2 inhibition |
Compound V8 | Fluorophenyl derivative | Cytotoxicity against cancer cells |
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Core Construction : Build the pyrimidine ring via cyclization of precursors (e.g., malononitrile derivatives) under acidic/basic conditions .
Substitution Reactions : Introduce the piperazine and morpholine moieties through nucleophilic substitution. For example, react the pyrimidine intermediate with 2-(4-methoxyphenyl)ethylpiperazine in polar aprotic solvents (e.g., DMF) at 80–100°C .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing morpholine C-O-C peaks at δ 3.6–3.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 453.2) .
- HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .
Q. How is the compound’s solubility and stability optimized for biological assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin complexes in aqueous buffers .
- Stability : Conduct pH-dependent stability studies (pH 2–9) via HPLC monitoring. Storage at -20°C in amber vials minimizes photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during piperazine substitution?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) to enhance nucleophilicity .
- High-Throughput Optimization : Use DoE (Design of Experiments) to vary temperature (60–120°C), solvent (DMF vs. THF), and stoichiometry (1:1–1:3 ratio of pyrimidine:piperazine) .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How to resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cellular efficacy)?
- Methodological Answer :
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled assays for receptor affinity) with functional assays (e.g., cAMP modulation in HEK293 cells) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Structural Analog Testing : Synthesize and test derivatives lacking the morpholine or 4-methoxyphenyl groups to isolate pharmacophoric contributions .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?
- Methodological Answer :
属性
IUPAC Name |
4-[6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)6-7-24-8-10-25(11-9-24)20-16-21(23-17-22-20)26-12-14-28-15-13-26/h2-5,16-17H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVBOPHTYPSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。